Citalopram-d4

Description

Significance of Stable Isotope Labeling in Bioanalysis

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. acanthusresearch.com The most commonly used isotopes in this practice are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). acanthusresearch.comcernobioscience.com This subtle modification, while not significantly altering the physicochemical properties of the molecule, makes it easily distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. cernobioscience.comresolvemass.ca

In bioanalysis, which involves measuring drug concentrations in biological matrices like blood, plasma, or urine, stable isotope-labeled compounds are invaluable. clearsynth.com They serve as ideal internal standards, which are added in a known quantity to samples before processing. pharmaffiliates.com Because the internal standard behaves nearly identically to the analyte (the substance being measured) during extraction, chromatography, and ionization in the mass spectrometer, it can effectively compensate for variations in the analytical process. scispace.com This leads to more accurate and precise quantification of the drug or its metabolites. resolvemass.ca

Rationale for Deuteration in Pharmaceutical Research

Deuteration, the specific replacement of hydrogen with deuterium, is a widely used strategy in pharmaceutical research for several reasons. clearsynth.com The key advantage of deuterium is its mass difference compared to hydrogen, which allows for a clear distinction in mass spectrometry without significantly altering the compound's chemical behavior. acanthusresearch.com This makes deuterated compounds, such as Citalopram-d4, excellent internal standards for quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). scispace.com

The use of deuterated standards helps to correct for matrix effects, where other components in a biological sample can interfere with the analysis, thereby improving accuracy. clearsynth.com Furthermore, deuterium labeling can enhance the metabolic stability of a drug molecule. pharmaffiliates.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond. This "kinetic isotope effect" can be leveraged in drug design to improve a drug's pharmacokinetic profile. assumption.edu

Overview of this compound in Research Contexts

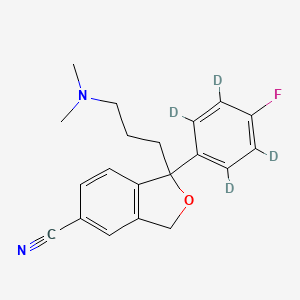

This compound is a deuterated form of Citalopram (B1669093), a widely used antidepressant medication that acts as a selective serotonin (B10506) reuptake inhibitor (SSRI). smolecule.comcaymanchem.com In this compound, four hydrogen atoms on the fluorophenyl ring have been replaced with deuterium atoms. vulcanchem.combiomol.com This isotopic labeling makes this compound an invaluable tool in various research applications, primarily as an internal standard for the accurate quantification of Citalopram in biological samples during pharmacokinetic studies. caymanchem.combiomol.comveeprho.com

Its use in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) allows researchers to precisely measure Citalopram levels, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME). cernobioscience.comsmolecule.combiomol.com By providing a reliable reference, this compound helps ensure the validity of data in both preclinical and clinical research, contributing to a better understanding of Citalopram's behavior in the body. veeprho.comveeprho.com

Chemical and Physical Properties of this compound

The distinct characteristics of this compound are defined by its chemical structure and physical attributes.

Chemical Structure

This compound retains the core structure of its non-deuterated counterpart, Citalopram. This structure includes a fluorophenyl group and an isobenzofuran (B1246724) ring system, with a dimethylaminopropyl side chain. The defining feature of this compound is the substitution of four hydrogen atoms with deuterium on the fluorophenyl ring. vulcanchem.com

Molecular Formula and Weight

The molecular formula of this compound is C₂₀H₁₇D₄FN₂O. Its molecular weight is approximately 328.4 g/mol . alentris.org The hydrobromide salt form has a molecular formula of C₂₀H₁₇D₄FN₂O · HBr and a formula weight of approximately 409.3 g/mol . caymanchem.combiomol.com

Physical Characteristics

This compound is typically supplied as a solid. biomol.combioscience.co.uk Its solubility has been reported in various solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Phosphate-buffered saline (PBS) at a pH of 7.2. caymanchem.combiomol.com

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₇D₄FN₂O |

| Molecular Weight | ~328.4 g/mol |

| Molecular Formula (HBr Salt) | C₂₀H₁₇D₄FN₂O · HBr |

| Formula Weight (HBr Salt) | ~409.3 g/mol caymanchem.combiomol.com |

| Physical State | Solid biomol.combioscience.co.uk |

Synthesis and Manufacturing of this compound

The production of this compound involves specialized chemical synthesis and rigorous quality control to ensure its purity and isotopic enrichment.

Common Synthesis Routes

The synthesis of this compound typically involves introducing the deuterium atoms at a specific stage of the manufacturing process. One common approach is to use deuterated starting materials or reagents. smolecule.com For instance, a precursor containing the fluorophenyl ring can be subjected to hydrogen-deuterium exchange reactions. resolvemass.ca Another strategy involves the complete synthesis of the molecule using building blocks that already contain the deuterium labels. acanthusresearch.com The synthesis of the non-deuterated Citalopram often involves steps like reacting a 5-bromo derivative with cuprous cyanide to introduce the nitrile group. google.com A similar logic would apply to the deuterated analogue, where a deuterated precursor is used in the synthetic pathway. pharmaffiliates.com

Purification and Quality Control

Following synthesis, this compound must be purified to remove any unreacted starting materials, byproducts, and non-deuterated Citalopram. Techniques such as chromatography are employed to achieve high levels of chemical and isotopic purity. Quality control is a critical final step, where analytical methods like mass spectrometry and NMR are used to confirm the identity and purity of the compound. The isotopic enrichment, typically aimed for >99% deuterated forms, is a key parameter that is verified. biomol.combioscience.co.uk

Application of this compound in Scientific Research

The primary role of this compound in scientific research is as an analytical tool, particularly in studies investigating the parent drug, Citalopram.

Use as an Internal Standard in Mass Spectrometry

The most prominent application of this compound is as an internal standard in mass spectrometry-based bioanalytical methods, such as LC-MS/MS. smolecule.combiomol.com When quantifying Citalopram in complex biological matrices, this compound is added at a known concentration to both the calibration standards and the unknown samples. clearsynth.com Because it co-elutes with Citalopram during chromatography and experiences similar ionization effects, the ratio of the analyte's signal to the internal standard's signal provides a highly accurate measure of the Citalopram concentration. scispace.com This approach is fundamental to achieving the precision and accuracy required for regulatory submissions and reliable research outcomes. pharmaffiliates.com

Role in Pharmacokinetic and Metabolism Studies

Pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted by the body. fda.govresearchgate.net this compound plays a crucial role in these studies by enabling the accurate measurement of Citalopram concentrations over time in various biological fluids. veeprho.comveeprho.com This data is vital for determining key pharmacokinetic parameters. Furthermore, by tracing the metabolic fate of Citalopram, researchers can identify and quantify its metabolites. smolecule.com While this compound itself is not typically used to directly trace metabolic pathways due to the stability of the deuterium labels on the aromatic ring, its use as an internal standard is critical for the accurate quantification of both the parent drug and its non-deuterated metabolites.

| Research Area | Finding | Significance |

|---|---|---|

| Bioanalytical Method Development | LC-MS/MS methods utilizing this compound as an internal standard demonstrate high precision and accuracy for Citalopram quantification in plasma and other biological matrices. longdom.org | Ensures reliable data for clinical and preclinical studies. |

| Pharmacokinetic Studies | Accurate determination of Citalopram's pharmacokinetic profile, including its linear and dose-proportional kinetics, has been facilitated by methods using deuterated standards. fda.gov | Provides a foundational understanding of the drug's behavior in the body. |

| Metabolism Research | The use of this compound as an internal standard allows for the precise quantification of Citalopram and its main metabolites, such as N-desmethylcitalopram. smolecule.com | Aids in characterizing the metabolic pathways of Citalopram. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEQXVZVJXJVFP-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2(C3=C(CO2)C=C(C=C3)C#N)CCCN(C)C)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Characterization of Citalopram D4

Strategies for Deuterium (B1214612) Incorporation in Citalopram (B1669093) Synthesis

The introduction of deuterium into the citalopram structure can be achieved through various synthetic routes, primarily involving the use of deuterated precursors or reagents, or through hydrogen-deuterium exchange reactions. smolecule.comresolvemass.ca

Precursor Selection and Deuteration Steps

A common strategy for synthesizing Citalopram-d4 involves starting with a deuterated precursor. The synthesis often begins with commercially available starting materials that already contain the necessary functional groups for building the citalopram scaffold. smolecule.com One key intermediate is 5-Bromodescyano this compound, which is the labeled analog of 5-Bromodescyano Citalopram. pharmaffiliates.com This intermediate is then used in the synthesis of this compound Hydrobromide. pharmaffiliates.com

The general synthetic pathway can involve the following key transformations:

Grignard Reactions: The synthesis of the citalopram core structure often employs successive Grignard reactions. google.comnih.gov For the deuterated version, a deuterated Grignard reagent, such as (4-fluorophenyl-d4)magnesium bromide, is reacted with a suitable phthalide (B148349) derivative. nih.gov

Cyclization: Following the Grignard additions, an acid-catalyzed ring closure is performed to form the dihydroisobenzofuran ring system of citalopram. google.com

Introduction of the Cyano Group: The final step often involves the conversion of a precursor group, such as a bromo group, at the 5-position of the isobenzofuran (B1246724) ring to a cyano group, frequently using a reagent like cuprous cyanide. google.com

An alternative approach involves the use of intermediates like oxazolines or thiazolines which act as precursors to the cyano group and are stable under Grignard reaction conditions. google.comgoogle.com

Hydrogen Isotope Exchange Techniques

Hydrogen isotope exchange (HIE) reactions represent another viable method for introducing deuterium. smolecule.comresolvemass.ca This technique involves the exchange of hydrogen atoms with deuterium atoms from a deuterium source, such as deuterium oxide (D₂O). resolvemass.caiaea.org HIE can be particularly useful for late-stage deuteration of a molecule. researchgate.net

Methods for HIE include:

Acid- or Base-Catalyzed Exchange: In the presence of an acid or base catalyst, protons on the aromatic ring can be exchanged with deuterium from a deuterated solvent. google.com

Metal-Catalyzed Exchange: Transition metals like platinum, palladium, or rhodium can catalyze the exchange of hydrogen with deuterium gas. nih.gov

Photoredox Catalysis: More recent methods utilize photoredox catalysts to facilitate hydrogen atom transfer from a thiol reagent that has been isotopically labeled using a source like D₂O. researchgate.netresearchgate.net

Application of Deuterated Reagents

The use of deuterated reagents is a direct and common method for introducing deuterium into the Citalopram structure. smolecule.com This ensures site-specific incorporation of the deuterium atoms.

| Deuterated Reagent Example | Application in Synthesis |

| (4-fluorophenyl-d4)magnesium bromide | Used in a Grignard reaction to introduce the deuterated phenyl group. nih.gov |

| Deuterated reducing agents (e.g., sodium borodeuteride) | Can be used to introduce deuterium during reduction steps, if applicable to the specific synthetic route. |

| Deuterium oxide (D₂O) | Serves as a deuterium source in hydrogen isotope exchange reactions. resolvemass.caresearchgate.net |

| Deuterated acids (e.g., DCl, D₂SO₄) | Can be used as catalysts in H-D exchange reactions. google.com |

Isotopic Purity Assessment and Stereochemical Considerations

The quality of this compound as an internal standard is highly dependent on its isotopic purity and stereochemical integrity.

Deuterium Enrichment Analysis

It is crucial to determine the level of deuterium incorporation, or isotopic enrichment, in the final this compound product. This ensures the mass distinction from the unlabeled compound is clear and consistent. googleapis.com The term "isotopic enrichment" refers to the percentage of a less prevalent isotope (in this case, deuterium) at a specific position in a molecule. googleapis.comgoogle.com

Common analytical techniques for this assessment include:

Mass Spectrometry (MS): MS is a primary tool for determining isotopic purity by analyzing the mass-to-charge ratio of the molecule and its fragments. googleapis.comgoogle.com It allows for the quantification of the different deuterated forms (d1-d4). caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR can be used to determine the location and extent of deuterium incorporation. iaea.org

Suppliers of this compound typically provide a certificate of analysis specifying the isotopic purity, which is often ≥98% or ≥99% for the sum of deuterated forms (d1-d4). caymanchem.combiomol.com

Enantiomeric Purity Evaluation of Deuterated Citalopram Forms

Citalopram possesses a single chiral center, meaning it exists as two enantiomers: (S)-(+)-citalopram and (R)-(-)-citalopram. researchgate.netmdpi.com The antidepressant activity resides primarily in the (S)-enantiomer, also known as escitalopram. mdpi.comgoogle.com When this compound is used as an internal standard for the analysis of racemic citalopram, it is important that the internal standard itself is a racemic (1:1) mixture of the (R)- and (S)-d4 enantiomers. ntnu.no

For studies focusing specifically on escitalopram, an enantiomerically pure (S)-Citalopram-d4 would be the ideal internal standard. medchemexpress.com The enantiomeric purity of deuterated citalopram can be determined using chiral analytical methods. nih.gov

Analytical Methods for Enantiomeric Purity:

| Analytical Technique | Description |

| Chiral High-Performance Liquid Chromatography (HPLC) | This is a common method that uses a chiral stationary phase to separate the enantiomers, allowing for their individual quantification. researchgate.netnih.gov |

| Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) | This technique can also be employed for the enantioselective analysis of citalopram. ntnu.no |

Maintaining the stereochemical integrity during the synthesis of this compound is a critical consideration. vulcanchem.com The synthetic route should be designed to either preserve the stereochemistry of a chiral starting material or produce a racemic mixture that accurately reflects the analyte of interest.

Analytical Applications of Citalopram D4 in Research

Development of Quantification Methods Utilizing Citalopram-d4 as an Internal Standard

The use of this compound as an internal standard is fundamental in the development of robust and accurate methods for quantifying citalopram (B1669093) in research and clinical settings. veeprho.comvulcanchem.com It is employed across various advanced analytical platforms to ensure precision in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. smolecule.comveeprho.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a predominant technique for the quantification of citalopram in biological samples, with this compound being the internal standard of choice. smolecule.comvulcanchem.com In these methods, Citalopram and this compound are separated from other matrix components on a chromatographic column, typically a C18 or similar reversed-phase column, before being ionized and detected by the mass spectrometer. umweltbundesamt.de

Researchers have developed and validated numerous LC-MS/MS methods for analyzing citalopram in matrices such as plasma, serum, brain tissue, and wastewater. vulcanchem.comdiva-portal.orgtdx.cat The use of this compound compensates for potential analyte loss during sample extraction and variability in instrument response. smolecule.com Multiple reaction monitoring (MRM) is commonly used for detection, where specific precursor-to-product ion transitions for both citalopram and this compound are monitored to enhance selectivity and sensitivity. diva-portal.org For instance, a typical transition for Citalopram is m/z 325.2 → 262.1, while for this compound, it is m/z 329.2 → 266.1. diva-portal.org

Table 1: Example LC-MS/MS Parameters for Citalopram Quantification using this compound

| Parameter | Value/Condition |

|---|---|

| Chromatographic Column | C18, Zorbax-C8 |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with additives like formic acid |

| Flow Rate | 300 µL/min |

| Injection Volume | 40 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Citalopram) | m/z 325.2 |

| Product Ion (Citalopram) | m/z 262.1 |

| Precursor Ion (this compound) | m/z 329.2, 331.2 |

| Product Ion (this compound) | m/z 266.1, 109.1 |

This table presents a compilation of typical parameters and is not from a single source.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) also utilizes this compound as an internal standard for the quantification of citalopram. smolecule.combiomol.com While less common than LC-MS/MS for this application due to the polar nature of citalopram often requiring derivatization, GC-MS remains a powerful analytical tool. ipma.pt The use of this compound in GC-MS methods follows the same principle of correcting for variability during sample workup and analysis. vulcanchem.com Its application is crucial for accurate measurements in studies of drug metabolism and pharmacokinetics. smolecule.comvulcanchem.com

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS/MS) Approaches

Ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) has emerged as a robust and efficient technique for the enantioselective quantification of citalopram in serum, employing racemic R/S-citalopram-d4 as the internal standard. ntnu.no This approach offers advantages such as reduced analysis time and lower consumption of organic solvents compared to traditional HPLC methods. ntnu.no In one such validated method, the calibration curves were constructed based on the peak area ratios of the citalopram enantiomers to R/S-citalopram-d4. ntnu.no This demonstrates the successful implementation of this compound in advanced chromatographic techniques for routine therapeutic drug monitoring. ntnu.no

Method Validation Parameters for this compound-Assisted Bioanalysis

Bioanalytical method validation is a critical process to ensure the reliability of quantitative data. When using this compound as an internal standard, several key parameters are assessed according to regulatory guidelines. diva-portal.orgntnu.no

Specificity and Selectivity Studies

Specificity and selectivity are vital to ensure that the analytical method can differentiate and quantify the analyte without interference from other components in the biological matrix, such as metabolites or endogenous substances. diva-portal.org In methods utilizing this compound, selectivity is demonstrated by analyzing blank matrix samples and comparing them to samples spiked with the analyte and the internal standard at the lower limit of quantification (LLOQ). diva-portal.org The absence of significant interfering peaks at the retention times of citalopram and this compound confirms the method's specificity. diva-portal.orgcsic.es For example, in the validation of an LC-MS/MS method, no interfering peaks were observed for either citalopram or its deuterated internal standard, this compound. diva-portal.org

Linearity and Calibration Curve Optimization

The linearity of an analytical method establishes the relationship between the instrument response and the known concentration of the analyte over a specific range. ntnu.no When this compound is used as an internal standard, calibration curves are typically generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. ntnu.nocsic.es This approach corrects for variations in extraction efficiency and instrument response.

The optimization of the calibration curve involves selecting an appropriate concentration range that covers expected sample concentrations and choosing a suitable regression model (e.g., linear or quadratic) with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy across the range. ntnu.no A coefficient of determination (R²) close to 1.0 indicates a strong correlation between the response and concentration. csic.es

Table 2: Representative Linearity Data for Citalopram Quantification

| Analyte | Calibration Curve Equation | Concentration Range (ng/mL) | R² |

|---|---|---|---|

| Citalopram | y=(0.51±0.08)x + (0.001±0.02) | 0.1-10 | 0.9862 |

Data sourced from a study utilizing this compound as an internal standard. csic.es

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters in validating an analytical method, indicating the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For methods employing this compound as an internal standard, these limits are established for the target analyte, citalopram, and its metabolites.

In a study developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for citalopram in mice plasma and hair, the LOQ was 32.4 ng/mL. researchgate.net Another study using LC-MS/MS for the analysis of citalopram and its metabolites in postmortem samples reported LODs for antidepressants ranging from 0.1 to 3.2 ng/mL and LOQs from 5 to 10 ng/mL. nih.gov For the enantiomeric separation of citalopram in serum, the LOD was determined by a signal-to-noise (S/N) ratio of ≥ 3, while the LOQ required an S/N ratio of ≥ 10 with precision within ±20%. ntnu.no This method established an LOQ of 2 nM for each enantiomer. ntnu.no

Research on dried blood spot (DBS) analysis has also defined these limits. One study reported an LOD for citalopram of 2 ng/mL. ojp.gov Another method for analyzing citalopram and its metabolite in human saliva found the LOD for both analytes to be 2 ng/mL with solid-phase extraction (SPE) and 3 ng/mL with liquid-liquid extraction (LLE). nih.gov The LOQ for both analytes was 4 ng/mL for SPE and 8 ng/mL for LLE. nih.gov

The following table summarizes the LOD and LOQ values for citalopram from various studies.

| Matrix | Analytical Method | LOD | LOQ | Citation |

| Mice Plasma & Hair | LC-MS/MS | - | 32.4 ng/mL | researchgate.net |

| Postmortem Blood | LC-MS/MS | 0.1 - 3.2 ng/mL | 5 - 10 ng/mL | nih.gov |

| Serum | UHPSFC-MS/MS | S/N ≥ 3 | 2 nM | ntnu.no |

| Dried Blood Spots | - | 2 ng/mL | - | ojp.gov |

| Human Saliva (SPE) | UHPLC | 2 ng/mL | 4 ng/mL | nih.gov |

| Human Saliva (LLE) | UHPLC | 3 ng/mL | 8 ng/mL | nih.gov |

Accuracy and Precision Assessment (Intra-day and Inter-day)

Accuracy, expressed as the percentage of bias or relative error, and precision, measured by the coefficient of variation (%CV) or relative standard deviation (%RSD), are crucial for demonstrating the reliability of an analytical method. These are typically assessed at different concentrations on the same day (intra-day) and on different days (inter-day).

In a study on the enantiomeric separation of citalopram, the within-assay (intra-day) CVs were between 1.1% and 5.7%, and the between-assay (inter-day) CVs were between 3.4% and 4.5%. ntnu.no The bias for the quality control (QC) samples ranged from 0.6% to 8.3%. ntnu.no Another study quantifying citalopram and its metabolites in neonatal hair reported repeatability (intra-day precision) of 0.9–15.9% in plasma and 0.9–8.4% in breast milk. researchgate.net The intermediate precision (inter-day) was 1.3–17.8% in plasma and 0.9–9.6% in breast milk, with trueness (accuracy) between 90.0–113.3% for plasma and 97.1–103.6% for breast milk. researchgate.net

A large-scale aquatic monitoring method reported intra- and inter-day repeatability and precision (%RSD) of <20% for the majority of determinations. mdpi.com

The table below presents a summary of accuracy and precision data for citalopram analysis.

| Matrix | Analytical Method | Intra-day Precision (%CV/%RSD) | Inter-day Precision (%CV/%RSD) | Accuracy (Bias %/Relative Error %) | Citation |

| Serum | UHPSFC-MS/MS | 1.1 - 5.7 | 3.4 - 4.5 | 0.6 to 8.3 | ntnu.no |

| Plasma | LC-MS/MS | 0.9 - 15.9 | 1.3 - 17.8 | 90.0 - 113.3 | researchgate.net |

| Breast Milk | LC-MS/MS | 0.9 - 8.4 | 0.9 - 9.6 | 97.1 - 103.6 | researchgate.net |

| Postmortem Dried Blood | LC-MS/MS | ≤ 14.6 | ≤ 14.6 | ±11.9 | researchgate.net |

| Dried Blood Spots | - | 4.7 - 9.6 | 2.1 - 15.1 | 112.7 | ojp.gov |

| Water Samples | HPLC-MS/MS | < 20 | < 20 | - | mdpi.com |

Recovery and Matrix Effects Evaluation

Recovery experiments determine the efficiency of the extraction process, while matrix effect studies assess the influence of co-eluting endogenous components on the ionization of the analyte. This compound is instrumental in compensating for variability in both recovery and matrix effects.

In an enantioselective method, the recovery of citalopram was between 81-91%. ntnu.no The matrix effects, when corrected with the internal standard, ranged from 96% to 101%. ntnu.no Another study in neonatal hair showed internal standard-normalized matrix effects ranging from 99% to 101% in plasma and 98% to 105% in breast milk. researchgate.net

For a large-scale aquatic monitoring campaign, recovery from various water matrices was generally within the acceptable range of 60–130%. mdpi.com A study on fish tissues reported accuracy and precision calculated from spiked samples, with both values being lower than 20% for the three matrices considered. ipma.pt

The following table summarizes recovery and matrix effect data.

| Matrix | Recovery (%) | Matrix Effect (%) | Citation |

| Serum | 81 - 91 | 96 - 101 (IS corrected) | ntnu.no |

| Plasma | - | 99 - 101 (IS normalized) | researchgate.net |

| Breast Milk | - | 98 - 105 (IS normalized) | researchgate.net |

| Water Samples | 60 - 130 | - | mdpi.com |

Stability of Analyte and Internal Standard in Research Matrices

Stability testing ensures that the concentration of the analyte and internal standard does not change from the time of sample collection to the time of analysis. This includes evaluating stability under various storage conditions (e.g., room temperature, frozen) and through freeze-thaw cycles.

One study investigated the stability of citalopram in patient serum samples at 30°C to simulate shipping conditions. ntnu.no A mean decrease of 14.8% was observed after three days, and 21.5% after eight days, concluding that samples should not be kept at 30°C for more than three days. ntnu.no Long-term stability was confirmed for samples stored at -20°C for up to 11 months. ntnu.no

In a study involving human placental tissue, the stability of citalopram was tested in various matrices at 4°C and 37°C for 360 minutes. thieme-connect.com Citalopram was found to be very comparable in stability in phosphate-buffered saline (PBS) and perfusion medium. thieme-connect.com Another study noted that this compound hydrobromide is stable for at least four years when stored at room temperature. caymanchem.com Research on dried blood spots indicated that citalopram was stable for about 2-3 weeks at room temperature. researchgate.net

A summary of stability findings is provided in the table below.

| Matrix | Condition | Duration | Stability Finding | Citation |

| Serum | 30°C | 3 days | Mean decrease of 14.8% | ntnu.no |

| Serum | 30°C | 8 days | Mean decrease of 21.5% | ntnu.no |

| Serum | -20°C | 11 months | Stable | ntnu.no |

| PBS & Perfusion Medium | 4°C and 37°C | 360 minutes | Stable | thieme-connect.com |

| Dried Blood Spots | Room Temperature | 2-3 weeks | Stable | researchgate.net |

| Pure Compound | Room Temperature | ≥ 4 years | Stable | caymanchem.com |

Application of this compound in Bioanalytical Method Transfer and Harmonization

The use of a stable isotope-labeled internal standard like this compound is crucial for the transfer and harmonization of bioanalytical methods between different laboratories. Because it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar extraction and ionization efficiencies, thus correcting for variations that may occur between different instruments, locations, or operators.

In one instance, racemic R/S-citalopram-d4 was used to resolve discrepancies in external quality control samples that were initially observed when using a different internal standard (S-citalopram-d6). ntnu.no The use of this compound led to acceptable Z-scores, demonstrating its utility in harmonizing results and mitigating matrix-induced analytical variability. ntnu.no The simplicity of methods using such standards can facilitate the harmonization of environmental biomonitoring across different labs. researchgate.net

Role of Citalopram D4 in Pharmacokinetic and Metabolic Research Studies

In Vitro Metabolic Stability and Metabolite Identification Using Citalopram-d4

In vitro metabolic stability assays are fundamental in early drug discovery to predict a drug candidate's metabolic fate in the body. solvobiotech.comwuxiapptec.com These studies help in understanding how quickly a compound is metabolized by liver enzymes, providing insights into its potential in vivo clearance and half-life. solvobiotech.com For these investigations, this compound is employed to trace the metabolic transformations of citalopram (B1669093).

Cytochrome P450 (CYP) Mediated Biotransformation Studies

The metabolism of citalopram is predominantly carried out in the liver by the cytochrome P450 (CYP) enzyme system. probes-drugs.orgchemicalbook.in In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes have been instrumental in identifying the specific isoforms responsible for its biotransformation. hres.canih.gov

The primary metabolic pathway for citalopram is N-demethylation, leading to the formation of its main metabolite, N-desmethylcitalopram. probes-drugs.orgchemicalbook.in Extensive in vitro research has established that CYP2C19 and CYP3A4 are the principal enzymes mediating this reaction. smolecule.comprobes-drugs.orgdrugbank.com Studies using human liver microsomes have shown that inhibitors of these enzymes significantly reduce the formation of N-desmethylcitalopram. nih.gov For instance, the CYP3A4 inhibitor ketoconazole (B1673606) and the CYP2C19 inhibitor omeprazole (B731) have been shown to decrease the rate of N-desmethylcitalopram formation. hres.canih.gov The relative contribution of these enzymes can vary depending on the substrate concentration. taylorandfrancis.com

While CYP2C19 and CYP3A4 are primary in the initial N-demethylation, CYP2D6 also plays a role in citalopram metabolism. probes-drugs.orgpharmgkb.org It is involved in the further N-demethylation of N-desmethylcitalopram to didesmethylcitalopram. probes-drugs.orgdrugbank.compharmgkb.org Additionally, some studies suggest a minor contribution of CYP2D6 to the initial formation of N-desmethylcitalopram. hres.canih.govtaylorandfrancis.com The formation of citalopram N-oxide is also attributed to CYP2D6 activity. taylorandfrancis.com Genetic variations in the CYP2D6 gene can lead to significant differences in metabolic capacity, potentially affecting the drug's efficacy and safety. nih.gov

Table 1: Key Cytochrome P450 Enzymes in Citalopram Metabolism

| Enzyme | Primary Role | Metabolite(s) Formed |

|---|---|---|

| CYP2C19 | Major contributor to N-demethylation of citalopram. probes-drugs.orgdrugbank.com | N-desmethylcitalopram. probes-drugs.org |

| CYP3A4 | Major contributor to N-demethylation of citalopram. probes-drugs.orgdrugbank.com | N-desmethylcitalopram. probes-drugs.org |

| CYP2D6 | Further N-demethylation of N-desmethylcitalopram. probes-drugs.orgpharmgkb.org | Didesmethylcitalopram, Citalopram N-oxide. probes-drugs.orgtaylorandfrancis.com |

CYP2C19 and CYP3A4 Involvement in N-Demethylation

Monoamine Oxidase B (MAO-B) Pathway Investigations

Beyond the CYP450 system, in vitro studies have revealed the involvement of monoamine oxidase B (MAO-B) in the metabolism of citalopram. chemicalbook.indrugbank.com Research has demonstrated that MAO-B, particularly in blood platelets, can metabolize citalopram to its propionic acid derivative. chemicalbook.innih.gov In vitro incubations with human blood have shown a correlation between platelet count and the production of citalopram propionic acid. nih.gov The use of a MAO-B inhibitor, deprenyl, significantly reduced the formation of this metabolite, confirming the enzyme's role. nih.gov

Characterization of Deuterated Metabolites (e.g., N-Desmethyl this compound)

The use of this compound in metabolic studies leads to the formation of deuterated metabolites, such as N-Desmethyl this compound. veeprho.comvivanls.com These labeled metabolites are essential for use as internal standards in analytical methods to accurately quantify the corresponding unlabeled metabolites in biological matrices. veeprho.com The distinct mass of N-Desmethyl this compound allows for its clear separation and detection in mass spectrometry-based assays, facilitating precise pharmacokinetic analysis of citalopram's metabolic pathway.

Table 2: Major Metabolites of Citalopram

| Metabolite | Precursor | Key Enzymes Involved |

|---|---|---|

| N-desmethylcitalopram | Citalopram | CYP2C19, CYP3A4. probes-drugs.orgdrugbank.com |

| Didesmethylcitalopram | N-desmethylcitalopram | CYP2D6. probes-drugs.orgpharmgkb.org |

| Citalopram N-oxide | Citalopram | CYP2D6, Monoamine oxidase. probes-drugs.org |

| Citalopram propionic acid derivative | Citalopram | Monoamine oxidase A and B. chemicalbook.indrugbank.com |

Isotope Effect Considerations in Metabolism

While deuteration is a powerful tool, it is important to consider the potential for kinetic isotope effects. smolecule.comvulcanchem.com The replacement of hydrogen with the heavier deuterium (B1214612) atom can sometimes alter the rate of bond cleavage in metabolic reactions. smolecule.com This means that this compound may not always be metabolized at the exact same rate as its non-deuterated counterpart. smolecule.com Researchers must be mindful of this potential difference when interpreting data from studies using deuterated compounds, although for many applications as an internal standard, this effect is often negligible or can be accounted for in the analysis. smolecule.commedchemexpress.com

Pharmacokinetic Studies in Non-Human Animal Models Using this compound

This compound is instrumental in preclinical pharmacokinetic studies conducted in various animal models, such as rats and mice. nih.govlongdom.org These studies are fundamental for understanding how the drug is absorbed, distributed throughout the body, metabolized, and ultimately eliminated. The use of a deuterated internal standard like this compound enhances the accuracy and reliability of these investigations. acs.orgdiva-portal.org

Pharmacokinetic studies in animal models, including Sprague-Dawley and Wistar rats, have been crucial in elucidating the complex absorption and metabolic processes of citalopram. nih.gov Following oral administration in rats, citalopram exhibits non-linear pharmacokinetics. nih.gov The disposition of citalopram is often described by a three-compartment model. nih.gov

The volume of distribution (Vd) of citalopram is significant, indicating extensive tissue distribution. hres.cahres.ca In rats, long-term treatment with citalopram does not appear to induce tolerance to the inhibition of serotonin (B10506) reuptake. hres.cafda.govfda.govhres.ca The clearance of citalopram is primarily hepatic, with its intravenous clearance and the formation rate of its primary metabolite, N-desmethylcitalopram, being described as linear processes. nih.gov The clearance of the metabolite itself, however, can be strain-dependent and is best described by Michaelis-Menten kinetics. nih.gov

Interactive Table: Pharmacokinetic Parameters of Citalopram in Animal Models

| Parameter | Animal Model | Route of Administration | Finding |

|---|---|---|---|

| Disposition Model | Rat (Sprague-Dawley) | IV | 3-compartment model |

| Absorption | Rat (Wistar) | PO | Highly non-linear |

| Metabolite Clearance | Rat (Sprague-Dawley vs. Wistar) | IV/PO | Strain-dependent, Michaelis-Menten kinetics |

Citalopram is a lipophilic compound that readily crosses the blood-brain barrier and distributes widely within the brain. acs.orgsemanticscholar.org Studies in mice have utilized this compound as an internal standard for quantitative mass spectrometry imaging (MSI) to map the distribution of citalopram in brain tissue. acs.org This technique allows for the precise measurement of drug concentration in specific brain regions, such as the hippocampus. acs.orgnih.gov

Research has shown that following administration, citalopram can be found in various brain areas. acs.org The ability to quantify its distribution is vital for correlating drug levels with pharmacological effects on neurotransmitter systems, such as the serotonergic system. acs.org For instance, studies have investigated the effect of citalopram on serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) levels in the hippocampus. acs.org Recent research in mice has also explored how citalopram affects the brain's reward system by studying serotonin-producing neurons in the dorsal raphe nucleus. psypost.org

This compound is essential for comparative pharmacokinetic studies that aim to establish the bioequivalence between different formulations of citalopram or to compare its profile with that of its non-deuterated counterpart. nih.govupol.cznih.gov In these studies, this compound serves as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org The use of a deuterated standard is crucial for the accurate quantification of the non-deuterated drug in plasma or other biological matrices. acs.orgdiva-portal.org

By co-administering the non-deuterated drug and using this compound as the internal standard for analysis, researchers can precisely determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). nih.govresearchgate.net This allows for a direct comparison of the absorption, distribution, metabolism, and excretion profiles, ensuring that different formulations deliver the drug to the systemic circulation in a comparable manner. nih.govnih.gov

Tissue Distribution Studies (e.g., Brain Tissue)

Research on Impurity Profiling and Degradation Pathways of Citalopram Utilizing Deuterated Standards

Deuterated standards like this compound play a significant role in the identification and characterization of impurities and degradation products of citalopram. researchgate.netresearchgate.netalentris.org This is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the drug product.

Forced degradation studies are conducted under various stress conditions (e.g., hydrolytic, oxidative, photolytic) to identify potential degradation products. scielo.brnih.govnih.gov Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed to separate and identify these products. researchgate.netnih.gov In such analyses, deuterated internal standards are invaluable for confirming the structures of the identified compounds. researchgate.net

Several degradation products of citalopram have been identified, including citalopram carboxamide and citalopram N-oxide. scielo.br For example, under hydrolytic conditions, citalopram can degrade to form citalopram carboxamide. scielo.br Photolytic degradation can lead to the formation of citalopram N-oxide. scielo.brnih.gov The use of techniques like hydrogen/deuterium exchange studies can further aid in elucidating the structures of these degradation products by determining the number of labile hydrogens. researchgate.net

Interactive Table: Known Degradation Products of Citalopram

| Degradation Product | Condition of Formation |

|---|---|

| Citalopram Carboxamide | Hydrolytic |

| Citalopram N-oxide | Photolytic |

| N-desmethylcitalopram | Photolytic |

| 3-hydroxy citalopram carboxamide | Hydrolytic |

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. The development of such methods for citalopram is crucial for monitoring its stability. scielo.brtijer.orgresearchgate.net These methods must be able to separate the intact drug from its degradation products and impurities. scielo.brnih.gov

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used technique for developing stability-indicating methods for citalopram. nih.govtijer.org The validation of these methods, in accordance with guidelines from the International Council for Harmonisation (ICH), ensures their accuracy, precision, linearity, and robustness. tijer.org this compound can be used as an internal standard in these LC-MS/MS-based methods to ensure the precise and accurate quantification of citalopram in the presence of its degradation products. researchgate.netresearchgate.netcuny.edunih.gov

Characterization of Degradation Products and Process Impurities

Application in Enantioselective Analytical Research

Citalopram is a chiral drug, meaning it exists as two non-superimposable mirror-image isomers, or enantiomers: (S)-(+)-citalopram and (R)-(-)-citalopram. chemsrc.commedchemexpress.com These enantiomers exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles. ntnu.nonih.gov The (S)-enantiomer is responsible for the majority of the therapeutic activity. medchemexpress.com Consequently, analytical methods capable of distinguishing and quantifying individual enantiomers are essential for pharmaceutical development, therapeutic drug monitoring, and pharmacokinetic studies. nih.govnih.gov this compound, as a stable isotope-labeled internal standard, is instrumental in developing and validating these highly specific enantioselective analytical methods. Its use in techniques like liquid chromatography-mass spectrometry (LC-MS) enhances the accuracy and reliability of quantification. scispace.com

Development of Chiral Separation Methods for Citalopram Enantiomers

The separation of citalopram enantiomers is a primary challenge in its analysis. Various advanced analytical techniques have been developed to achieve this separation, with High-Performance Liquid Chromatography (HPLC) being a cornerstone. researchgate.netresearchgate.net More recently, Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) has emerged as a robust, high-throughput alternative. ntnu.no

A variety of chiral stationary phases (CSPs) and chiral mobile phase additives (CMPAs) have been successfully employed for the HPLC-based separation of citalopram enantiomers. nih.govresearchgate.net CSPs are specialized column packings that contain a single enantiomer of a chiral compound, allowing for differential interaction with the enantiomers of the analyte.

Key research findings in the development of these methods include:

High-Performance Liquid Chromatography (HPLC): Numerous HPLC methods have been established utilizing a range of CSPs. researchgate.net Columns such as Chiralcel OD-H, Chiralcel OD-R, and Chirobiotic V have been frequently used. researchgate.netresearchgate.net Another approach involves using a standard achiral column (like a C8 or C18) and introducing a chiral additive to the mobile phase, such as sulfated beta-cyclodextrin (B164692) (S-β-CD), which forms transient diastereomeric complexes with the enantiomers, allowing for their separation. innovareacademics.in

Ultra-High Performance Supercritical Fluid Chromatography-Tandem Mass Spectrometry (UHPSFC-MS/MS): This technique offers advantages over traditional HPLC, including reduced use of organic solvents and faster analysis times. ntnu.no A validated method for separating R/S-citalopram in serum utilizes a UPC2 Trefoil CEL2 column with a mobile phase of carbon dioxide and a methanol/acetonitrile (B52724) mixture. This method achieves a short run time of just 4 minutes, making it suitable for high-throughput analysis in clinical settings. ntnu.no

Capillary Electrophoresis (CE): CE methods have also been developed, often using various cyclodextrins as chiral selectors in the background electrolyte to achieve enantiomeric separation. mdpi.comresearchgate.netnih.gov

Interactive Table: Comparison of Chiral Separation Methods for Citalopram Enantiomers

| Technique | Chiral Selector/Column | Mobile Phase/Electrolyte | Key Findings/Application | Reference |

|---|---|---|---|---|

| HPLC | Sulfated beta-cyclodextrin (S-β-CD) as CMPA with a Kromasil C8 column | Methanol and 20 mM KH₂PO₄ (pH 3) containing 12 mM S-β-CD | Cost-effective method achieving baseline resolution (Rs=2.6) for quantifying enantiomers in bulk drugs and tablets. | innovareacademics.in |

| HPLC | Chiralcel OD-H column | n-hexane/propane-2-ol/triethylamine (96/4/0.1 v/v/v) | Simultaneous chiral separation of citalopram and its precursor, citadiol. | researchgate.net |

| UHPSFC-MS/MS | UPC² Trefoil CEL2 column | CO₂ and methanol/acetonitrile (70:30, v/v) with 10mM ammonium (B1175870) acetate | Rapid (4 min run time) and robust method for routine therapeutic drug monitoring in serum. | ntnu.no |

| LC-MS/MS | Lux Cellulose-1 column | Water with 0.025% formic acid and 0.05% diethylamine (B46881) (A) and acetonitrile:2-propanol (95:5, v/v) (B) | Validated for pharmacokinetic studies in human plasma. | nih.gov |

| Capillary Electrophoresis (CE) | Carboxymethyl-gamma-cyclodextrin (CM-γ-CD) | 20 mM phosphate (B84403) buffer (pH 7) with 0.15% (w/v) CM-γ-CD | Fast (<4 min) and sensitive separation for analysis in pharmaceutical formulations. | nih.gov |

Use of Deuterated Racemic Mixtures in Chiral Method Validation

In quantitative bioanalysis using mass spectrometry, a stable isotope-labeled (SIL) internal standard is the preferred choice to correct for variability during sample preparation and analysis. scispace.com For chiral analysis, the nature of the SIL internal standard is particularly important. While a single deuterated enantiomer, such as S-citalopram-d6, can be used, research has shown significant advantages to using a deuterated racemic mixture like R/S-citalopram-d4. ntnu.nonih.gov

The primary advantage of a racemic deuterated internal standard is its ability to more accurately correct for matrix effects for both the R- and S-enantiomers of the analyte. ntnu.no Matrix effects are the suppression or enhancement of ionization of an analyte by co-eluting substances from the sample matrix (e.g., serum or plasma), which can lead to inaccurate quantification. A study using UHPSFC-MS/MS found that by introducing a racemic deuterated internal standard (R/S-citalopram-d4), each of its deuterated enantiomers elutes closer to its respective non-labeled enantiomer. This co-elution allows for a more effective correction of any matrix effects that might impact the R- and S-enantiomers differently. ntnu.no

This finding has practical implications for the routine analysis of clinical samples. In one laboratory, a switch was made from using S-citalopram-d6 to R/S-citalopram-d4 for routine therapeutic drug monitoring. The change was prompted by the observation of small but notable differences in patient concentration results depending on which internal standard was used. The implementation of the racemic this compound standard was deemed to provide more accurate and reliable data for both enantiomers. ntnu.no This demonstrates the critical role of using a complete racemic deuterated mixture for the validation and application of enantioselective analytical methods.

Interactive Table: Role of Deuterated Internal Standards in Citalopram Enantioselective Analysis

| Internal Standard | Analytical Method | Key Finding | Reference |

|---|---|---|---|

| R/S-Citalopram-d4 | UHPSFC-MS/MS | Considered superior to a single deuterated enantiomer (S-citalopram-d6) for correcting matrix effects because each deuterated enantiomer elutes closer to its non-labeled counterpart. Adopted for routine use. | ntnu.no |

| S-Citalopram-d6 | UHPSFC-MS/MS | Used in initial method validation, but found to be less effective than the racemic deuterated standard for routine analysis due to observed differences in patient concentrations. | ntnu.no |

| Deuterated SCIT-d6 | LC-ITMS | Used as an internal standard for the enantioselective extraction and quantification of (+)-(S)-citalopram and its metabolites in urine samples. | nih.gov |

| R/S(±)-citalopram-d6 | LC-MS/MS | Used as a deuterated surrogate standard in the multi-residue enantioselective analysis of chiral drugs in freshwater sediments and seawater. | d-nb.inforsc.org |

Advanced Research Applications and Future Directions for Citalopram D4

Integration of Citalopram-d4 in Quantitative Mass Spectrometry Imaging (MSI)

Quantitative Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization and quantification of molecules, including drugs and their metabolites, directly in tissue sections. nih.gov this compound plays a pivotal role as an internal standard in MSI studies, ensuring the accuracy and reliability of quantitative data. acs.orgnih.gov

Optimization of Calibration and Internal Standard Application in MSI

The robust and accurate quantification of analytes by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) presents a significant challenge. nih.gov To address this, researchers have developed and evaluated various methods for the application of calibration standards and internal standards. acs.orgnih.gov One optimized and validated protocol involves applying a dilution series of the analyte (citalopram) followed by the homogeneous application of a stable, isotopically labeled internal standard, such as this compound, and a matrix on top of the tissue section. nih.gov

In a comprehensive study, six different methods for applying calibration standards and an internal standard were assessed to establish a fully quantitative and validated MALDI-MSI method. acs.orgnih.gov This research utilized this compound as the internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) cross-validation, while a related deuterated compound, Citalopram-d6, was used for MALDI-MSI. acs.orgnih.gov The use of an internal standard like this compound is crucial for normalizing the data and correcting for variations in sample preparation and instrument response, thereby enabling precise quantification. rsc.org

For these studies, specific concentrations of this compound are prepared. For instance, working stock solutions for LC-MS/MS can be made from citalopram (B1669093) and this compound stock solutions, all containing 100 μM this compound in 100% methanol. acs.orgnih.gov This allows for the generation of a calibration curve and quality control (QC) samples at various concentrations. acs.orgnih.gov

Cross-Validation with Liquid Chromatography-Mass Spectrometry

To ensure the validity and accuracy of MSI data, it is essential to cross-validate the results with an established reference method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgrsc.org this compound is the internal standard of choice for the quantification of citalopram in biological samples using LC-MS/MS. caymanchem.combiomol.com

In a notable study, a quantitative MALDI-MSI method was developed and validated for mapping the levels of in vivo-administered citalopram in mouse brain tissue sections using two different types of mass analyzers: time-of-flight (TOF) and Fourier transform ion cyclotron resonance (FTICR). acs.orgnih.gov The results from both MALDI-MSI platforms were then compared to those obtained by a cross-validated LC-MS/MS method. acs.orgnih.gov

The LC-MS/MS method involved protein precipitation extraction of citalopram and an internal standard from plasma. researchgate.net The analysis was performed using multiple reaction monitoring (MRM) mode, where specific precursor and product ions for both citalopram and this compound are monitored. acs.orgnih.gov For citalopram, the precursor ion is m/z 325.2, and for this compound, it is m/z 329.2. acs.orgnih.gov

The validation results demonstrated that the brain concentrations of citalopram determined by TOF MS (51.1 ± 4.4 pmol/mg) and FTICR MS (56.9 ± 6.0 pmol/mg) did not significantly differ from those of the cross-validated LC-MS/MS method (55.0 ± 4.9 pmol/mg). nih.govacs.orgnih.gov This successful cross-validation underscores the robustness and reliability of using this compound as an internal standard in quantitative MSI studies.

Table 1: Cross-Validation of Citalopram Concentration in Mouse Brain

| Analytical Method | Mean Citalopram Concentration (pmol/mg) | Standard Deviation (pmol/mg) |

| MALDI-TOF-MSI | 51.1 | 4.4 |

| MALDI-FTICR-MSI | 56.9 | 6.0 |

| LC-MS/MS | 55.0 | 4.9 |

| Data sourced from a study on quantitative MALDI-MSI of citalopram in mouse brain. nih.govacs.orgnih.gov |

Potential for Tracer Studies and Imaging in Preclinical Models

The isotopic labeling of this compound makes it a valuable tracer for studying the pharmacokinetics and biodistribution of citalopram in preclinical animal models. smolecule.com

Exploration in Positron Emission Tomography (PET) Research

While not yet a primary application, there is growing interest in the potential use of this compound as a tracer in Positron Emission Tomography (PET) research. smolecule.com PET is a non-invasive imaging technique that allows for the visualization and quantification of physiological processes in the living brain. jneurosci.orgnih.gov By labeling this compound with a positron-emitting radionuclide, it could be used to trace the distribution and binding of citalopram to serotonin (B10506) transporters (SERTs) in real-time. smolecule.com This would provide invaluable insights into the mechanisms of action of SSRIs and their role in modulating serotonin activity in both healthy and diseased states. smolecule.comjneurosci.org

Current PET studies often use other radiotracers, such as [11C]DASB, to measure SERT occupancy by drugs like citalopram. capes.gov.br However, the development of a this compound based PET ligand could offer a more direct way to study the drug's specific interactions with its target.

Role in Mechanistic Studies of Serotonin System Interactions (In Vitro/Animal Models)

This compound, due to its structural similarity to citalopram, is a useful tool in research aimed at elucidating the complex interactions within the serotonin system. smolecule.com These studies are often conducted in in vitro settings or in animal models.

In vitro studies have shown that citalopram is a highly selective inhibitor of serotonin reuptake with minimal effects on norepinephrine (B1679862) and dopamine (B1211576) reuptake. fda.govdrugbank.com this compound can be used in such assays to precisely quantify the binding affinity and inhibitory potency of citalopram at the serotonin transporter. smolecule.com

In animal models, this compound can be used to trace the movement of citalopram in the brain, helping researchers understand how it interacts with serotonin transporters and receptors. smolecule.com For example, in vivo microdialysis studies in rodents have been used to measure the effects of citalopram on extracellular serotonin levels in different brain regions. frontiersin.orgmdpi.comnih.gov By using this compound as an internal standard in the analysis of the dialysate, researchers can obtain accurate measurements of these changes.

Conclusion

Summary of Citalopram-d4's Contribution to Pharmaceutical Research

This compound has established itself as an indispensable tool in pharmaceutical research, particularly in the realm of bioanalysis and pharmacokinetics. Its role as a stable isotope-labeled internal standard has significantly improved the quality and reliability of data from studies investigating the disposition of citalopram (B1669093) in the body. The use of this compound has facilitated a deeper understanding of the drug's metabolism and has been crucial for the development of robust and accurate analytical methods required for both preclinical and clinical research.

Emerging Trends and Prospective Research Areas for Deuterated Standards

The application of deuterated compounds in pharmaceutical sciences is a continuously evolving field. pharmaffiliates.comwiseguyreports.com An emerging trend is the development of "deuterated drugs," where deuterium (B1214612) is strategically incorporated into the drug molecule itself to alter its metabolic profile, potentially leading to improved therapeutic properties. marketgrowthreports.com While this compound is currently used as an analytical tool, the knowledge gained from its synthesis and use contributes to this broader area of research. Future research will likely focus on the development of deuterated standards for a wider array of drugs and their metabolites, as well as exploring the potential of deuterium substitution to create safer and more effective medicines. globalgrowthinsights.comresolvemass.ca

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Citalopram-d4 with high isotopic purity, and how are purity thresholds validated?

- Methodological Answer: Synthesis typically involves deuterium exchange reactions or custom isotopic labeling using precursors like citalopram-HBr and deuterated reagents (e.g., D₂O or deuterated solvents). Isotopic purity (>98%) is validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, HPLC coupled with high-resolution MS can distinguish isotopic peaks and quantify impurities .

Q. How is this compound quantified in biological matrices during pharmacokinetic studies?

- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Calibration curves are constructed using deuterated internal standards (e.g., this compound itself) to correct for matrix effects. Key parameters include lower limits of quantification (LLOQ ≤ 1 ng/mL) and inter-day precision (<15% CV) .

Advanced Research Questions

Q. How do deuterium substitutions in this compound affect its metabolic stability compared to the non-deuterated form?

- Methodological Answer: Comparative studies use in vitro hepatic microsomal assays or recombinant CYP450 enzymes (e.g., CYP2C19, CYP3A4) to measure metabolic half-life (t₁/₂). Kinetic isotope effects (KIE) are calculated via , where values >1 indicate deuterium-induced metabolic slowing. Data contradictions (e.g., unexpected KIEs) require scrutiny of enzyme binding pocket dynamics using molecular docking simulations .

Q. What statistical approaches are recommended to resolve contradictions in pharmacokinetic data between this compound and its parent compound?

- Methodological Answer: Use mixed-effects models to account for inter-subject variability and sensitivity analyses to test robustness. For example, bootstrap resampling can identify outliers in bioavailability studies. Discrepancies in AUC or Cmax should be cross-validated using alternative analytical techniques (e.g., stable isotope dilution assays) .

Q. How can researchers design experiments to assess the long-term stability of this compound under varying storage conditions?

- Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Degradation products are profiled using ultra-high-performance LC (UHPLC) and quantified against ICH guidelines. For freeze-thaw stability, ≥3 cycles at -80°C are recommended. Data should include degradation kinetics (e.g., Arrhenius plots) .

Methodological and Ethical Considerations

Q. What are the best practices for managing large-scale isotopic purity datasets in collaborative studies?

- Methodological Answer: Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Raw MS/NMR files should be archived in repositories like Zenodo with standardized metadata. Collaborative platforms (e.g., LabArchives) enable real-time data sharing and version control. Tabular summaries must include batch IDs, purity values, and analytical conditions .

Q. What ethical guidelines apply to using deuterated compounds like this compound in preclinical studies?

- Methodological Answer: Follow institutional animal care protocols (IACUC) and ARRIVE 2.0 guidelines. For human studies, informed consent must disclose deuterium use, even if deemed non-therapeutic. Regulatory filings should include isotopic safety data (e.g., genotoxicity assays) per EMA/FDA requirements .

Data Interpretation and Reporting

Q. How should researchers address conflicting results in deuterium isotope effect (DIE) studies on this compound’s binding affinity?

- Methodological Answer: Reconcile discrepancies by testing alternative binding assays (e.g., surface plasmon resonance vs. radioligand assays). Report both and values with confidence intervals. Meta-analyses of published DIEs can contextualize outliers .

Q. What are the key criteria for including/excluding this compound data in systematic reviews?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.